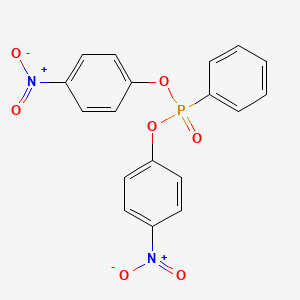
2,3,4-Trinitrotoluene
Overview
Description
2,3,4-Trinitrotoluene is a chemical compound with the molecular formula C7H5N3O6. It is a pale yellow solid that is known for its explosive properties. This compound is a derivative of toluene, where three nitro groups are attached to the benzene ring. It is less commonly known compared to its isomer, 2,4,6-trinitrotoluene, which is widely recognized as TNT.
Mechanism of Action
Target of Action
2,3,4-Trinitrotoluene (TNT) is an explosive chemical that primarily targets the Pentaerythritol tetranitrate reductase in organisms like Enterobacter cloacae . This enzyme plays a crucial role in the metabolism of TNT.
Mode of Action
The interaction of TNT with its target enzyme leads to a series of biochemical reactions. The chemical structure of TNT dictates that biological detoxification pathways predominantly follow the reductive transformation of the nitro groups . This interaction results in the formation of various metabolites, some of which can bind covalently to critical proteins .
Biochemical Pathways
The biodegradation of TNT involves several biochemical pathways. The primary pathway involves the reduction of nitro groups, leading to the formation of aromatic derivatives . These derivatives are still toxic and present a challenge for complete biodegradation. Certain bacteria have been identified that can further metabolize these derivatives, leading to less toxic end products .
Pharmacokinetics
It is known that tnt can be absorbed through the skin, leading to systemic toxicity
Result of Action
The result of TNT’s action at the molecular and cellular level is the production of various metabolites through the reduction of nitro groups. Some of these metabolites can bind covalently to proteins, potentially leading to toxic effects . Furthermore, TNT is classified as a class C carcinogen by the Environmental Protection Agency .
Action Environment
The action, efficacy, and stability of TNT are influenced by environmental factors. For instance, TNT is more rapidly and frequently self-polymerized and bound in oxic conditions than in anoxic conditions . Moreover, TNT is a major environmental pollutant due to its widespread use in military, industrial, and mining activities, and its persistence in the environment presents significant health and environmental concerns .
Preparation Methods
The synthesis of 2,3,4-trinitrotoluene involves the nitration of toluene. The process typically requires a mixture of concentrated sulfuric acid and nitric acid. The nitration occurs in three steps:
Mononitration: Toluene is first nitrated to form mononitrotoluene.
Dinitration: The mononitrotoluene is further nitrated to form dinitrotoluene.
Trinitration: Finally, the dinitrotoluene is nitrated to form this compound.
The reaction conditions include maintaining a controlled temperature and using anhydrous conditions to prevent hydrolysis of the nitro groups. Industrial production methods often involve continuous flow reactors to ensure safety and efficiency .
Chemical Reactions Analysis
2,3,4-Trinitrotoluene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents used in these reactions include hydrogen gas, potassium permanganate, and nucleophiles like hydroxide ions. Major products formed from these reactions include 2,3,4-triaminotoluene and 2,3,4-tricarboxytoluene .
Scientific Research Applications
2,3,4-Trinitrotoluene has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of other chemical compounds.
Biology: It is studied for its effects on biological systems, particularly its toxicity and environmental impact.
Medicine: Research is ongoing to explore its potential use in drug delivery systems.
Industry: It is used in the production of explosives and as a standard for calibrating explosive detection equipment
Comparison with Similar Compounds
2,3,4-Trinitrotoluene is similar to other nitroaromatic compounds such as:
2,4,6-Trinitrotoluene (TNT): Known for its widespread use as an explosive.
2,4-Dinitrotoluene: Used as an intermediate in the production of polyurethane foams.
Picric Acid: Used in the manufacture of explosives and dyes.
Compared to these compounds, this compound is less commonly used but has unique properties that make it valuable for specific applications, particularly in research and industrial settings .
Properties
IUPAC Name |
1-methyl-2,3,4-trinitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O6/c1-4-2-3-5(8(11)12)7(10(15)16)6(4)9(13)14/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKOPBFLPLFWAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60208944 | |
| Record name | 2,3,4-Trinitrotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60208944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
602-29-9 | |
| Record name | 2,3,4-Trinitrotoluene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=602-29-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Toluene, 2,3,4-trinitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000602299 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,4-Trinitrotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60208944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















